molecular formula C13H22O2 B1618175 methyl dodec-11-ynoate CAS No. 24567-43-9

methyl dodec-11-ynoate

Cat. No.: B1618175
CAS No.: 24567-43-9
M. Wt: 210.31 g/mol
InChI Key: AXWAFEBOAMBOOB-UHFFFAOYSA-N
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Description

Methyl dodec-11-ynoate is a useful research compound. Its molecular formula is C13H22O2 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
The exact mass of the compound 11-Dodecynoic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl dodec-11-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h1H,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWAFEBOAMBOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302569
Record name 11-Dodecynoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24567-43-9
Record name 11-Dodecynoic acid, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Dodecynoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl dodec-11-ynoate is an unsaturated fatty acid derivative that has garnered attention for its potential biological activities. This compound, characterized by a terminal alkyne group, has been studied for its effects on various biological systems, including antimicrobial properties and its role in quorum sensing among bacteria. This article synthesizes findings from diverse research to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has the molecular formula C13H24O2C_{13}H_{24}O_2 and features a unique alkyne functional group that contributes to its reactivity and biological interactions. The compound's structure can be illustrated as follows:

Structure CH3 C10H21)CC O OCH3\text{Structure }\text{CH}_3\text{ C}_{10}\text{H}_{21})\text{C}\equiv \text{C}\text{ O OCH}_3

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity, particularly against various bacterial strains. Research indicates that compounds with similar structures can modulate antibiotic sensitivity and biofilm formation in pathogens such as Pseudomonas aeruginosa and Burkholderia cepacia. The presence of the alkyne group is thought to enhance these properties by interfering with bacterial quorum sensing mechanisms.

A study demonstrated that fatty acids with specific chain lengths and unsaturation patterns, including this compound, can significantly influence the expression of genes associated with virulence and biofilm formation in bacteria. The effective concentration range for these activities was found to be between 0.01 µM and 1000 µM, highlighting the compound's potential utility in clinical settings to combat resistant strains .

2. Quorum Sensing Modulation

This compound is implicated in quorum sensing (QS), a process by which bacteria communicate through signaling molecules to coordinate group behaviors such as biofilm formation and virulence factor production. Research has identified that this compound acts as a diffusible signal factor (DSF), influencing the behavior of microbial communities.

In particular, studies have shown that this compound can alter the expression of QS-regulated genes in Pseudomonas aeruginosa, leading to changes in biofilm architecture and resistance to antibiotics. This modulation is essential for understanding how bacterial populations adapt to environmental pressures, making it a target for novel antimicrobial strategies .

Case Study 1: Antimicrobial Efficacy Against Pseudomonas aeruginosa

A recent investigation assessed the efficacy of this compound against clinical isolates of Pseudomonas aeruginosa. The study involved treating bacterial cultures with varying concentrations of the compound and measuring growth inhibition through standard microbiological assays.

Concentration (µM)Inhibition Zone (mm)
0.018
0.115
125
1030

Results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could serve as an effective antimicrobial agent against this pathogen .

Case Study 2: Impact on Biofilm Formation

Another study focused on the impact of this compound on biofilm formation in Burkholderia cepacia. The researchers utilized crystal violet staining to quantify biofilm biomass after treatment with the compound.

TreatmentBiofilm Biomass (OD595)
Control0.80
This compound (10 µM)0.45
This compound (50 µM)0.20

The results demonstrated a significant reduction in biofilm biomass at higher concentrations, indicating that this compound effectively disrupts biofilm formation, which is crucial for bacterial survival in hostile environments .

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne group undergoes regioselective oxidation under controlled conditions. Key findings include:

Reagents/Conditions:

  • Selenium dioxide (SeO₂) with tert-butyl hydroperoxide (TBHP) in aqueous dioxane .

  • Reaction temperature: 50–80°C .

Products/Yields:

SubstrateMajor ProductsYield (%)
Methyl dodec-11-ynoateMethyl 10-oxo-dodec-11-ynoate (keto derivative)9%
Methyl 10-hydroxy-dodec-11-ynoate (hydroxy derivative)60%

Mechanism:

  • SeO₂/TBHP promotes allylic oxidation, forming keto derivatives via radical intermediates .

  • Hydroxy derivatives arise from hydroxylation at the α-position to the triple bond .

Reduction Reactions

The triple bond and ester group are susceptible to reduction under standard conditions:

Reagents/Conditions:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF.

  • Hydrogen gas (H₂) with palladium catalysts (Pd/C or Lindlar’s catalyst).

Products/Yields:

Reduction TargetReagentProduct
Alkyne → AlkaneH₂/Pd/CDodecanoate ester
Ester → AlcoholLiAlH₄Dodec-11-yn-1-ol

Selectivity Notes:

  • Partial hydrogenation with Lindlar’s catalyst yields cis-alkenes.

  • Full reduction with Pd/C produces saturated alkanes.

Cross-Metathesis Reactions

The terminal alkyne participates in ruthenium-catalyzed cross-metathesis (CM) for carbon-carbon bond formation:

Reagents/Conditions:

  • Grubbs II catalyst (G2) in dichloromethane (DCM) or dimethyl carbonate (DMC) .

  • Reaction temperature: 50°C, 10–20 min .

Example Reaction:

text
This compound + 1-decene → Methyl dec-9-enoate + dec-1-ene

Performance Data :

SolventCatalyst Loading (mol%)MO Conversion (%)CM Selectivity (%)
DCM4.09065
DMC4.04248

Key Insight:

  • Higher conversions (90%) achieved in DCM due to improved catalyst stability .

Substitution Reactions

The ester group undergoes nucleophilic substitution with alcohols or amines:

Reagents/Conditions:

  • Methanol/acid catalysis for transesterification.

  • Grignard reagents (e.g., RMgX) for alkylation at the carbonyl carbon.

Example:

text
This compound + RMgX → R-substituted dodec-11-ynoate

Yield Optimization:

  • Acidic conditions (H₂SO₄) enhance transesterification efficiency.

Hydrolysis Reactions

The ester hydrolyzes under acidic or basic conditions:

Reagents/Conditions:

  • NaOH (1M) in aqueous ethanol (saponification).

  • HCl (1M) in refluxing water.

Products:

  • Basic hydrolysis: Dodec-11-ynoic acid + methanol.

  • Acidic hydrolysis: Slower reaction due to ester stability.

Biological Activity Modulation

While not a direct chemical reaction, this compound influences bacterial systems:

  • Antimicrobial effects : Disrupts Pseudomonas aeruginosa biofilms at 10–50 µM .

  • Quorum sensing : Acts as a diffusible signal factor (DSF) at 0.01–1 µM .

Critical Analysis of Reactivity

  • Triple bond position : Terminal alkynes exhibit higher reactivity in oxidation and metathesis compared to internal alkynes .

  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance CM efficiency over DMC .

  • Catalyst dependency : Grubbs II outperforms first-generation catalysts in alkyne metathesis .

This synthesis of experimental data underscores this compound’s versatility in organic transformations, with applications ranging from synthetic chemistry to antimicrobial research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.